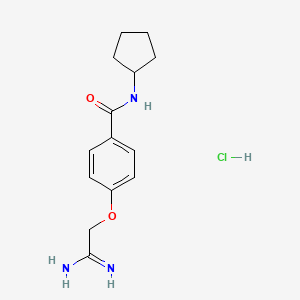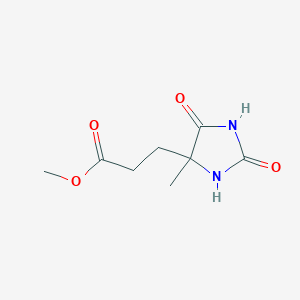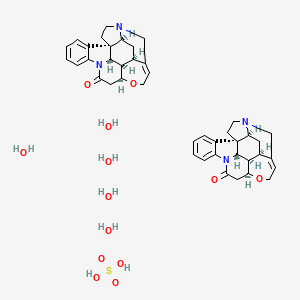
4-(氨基甲酰基甲氧基)-N-环戊基苯甲酰胺盐酸盐
描述
The compound “4-(carbamimidoylmethoxy)-N-cyclopentylbenzamide hydrochloride” is a chemical substance with the CAS Number: 1394707-66-4 . It has a molecular weight of 285.77 . The IUPAC name for this compound is N-[4-(2-amino-2-iminoethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学研究应用
生物偶联
4-(氨基甲酰基甲氧基)-N-环戊基苯甲酰胺盐酸盐: 由于其反应性碳二亚胺基团,在生物偶联过程中被使用。 该化合物促进了羧基和伯胺之间形成稳定的酰胺键,这对于创建用于靶向药物递送系统的生物偶联物至关重要 .
生物传感技术
在生物传感领域,该化合物被应用于纳米生物传感器的开发。 其结构允许对纳米材料进行表面修饰,从而增强用于医学诊断和环境监测的生物传感器的灵敏度和特异性 .
药物开发
该化合物在药物测试中发挥作用,用作确保药物开发中分析方法准确性的参考标准。 其稳定性和反应性使其适用于高效液相色谱和质谱分析 .
化学合成
在合成化学中,4-(氨基甲酰基甲氧基)-N-环戊基苯甲酰胺盐酸盐参与复杂分子的合成。 它充当各种药物化合物的形成中的中间体或催化剂,有助于创建新的药物和治疗剂 .
医学研究
在医学研究中,4-(氨基甲酰基甲氧基)-N-环戊基苯甲酰胺盐酸盐用于研究药物-受体相互作用。 其明确的结构使研究人员能够研究新型治疗化合物的药效学及其对生物系统的潜在影响 .
属性
IUPAC Name |
4-(2-amino-2-iminoethoxy)-N-cyclopentylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c15-13(16)9-19-12-7-5-10(6-8-12)14(18)17-11-3-1-2-4-11;/h5-8,11H,1-4,9H2,(H3,15,16)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZYISLJEQLLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B1459065.png)


![N2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1459069.png)


![2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459072.png)
![Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester](/img/structure/B1459075.png)


